4-benzyl-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
4-benzyl-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, features a unique structure that includes a benzyl group, a fluorobenzylthio moiety, and a thiadiazole ring, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Fluorobenzylthio Group: The fluorobenzylthio group can be introduced via nucleophilic substitution reactions, where a suitable fluorobenzyl halide reacts with a thiol or thiolate anion.
Attachment of the Benzyl Group: The benzyl group can be attached through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through the reaction of the intermediate compound with benzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and fluorobenzyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-benzyl-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Biological Studies: Researchers use the compound to investigate its effects on various biological pathways and molecular targets.
Chemical Biology: The compound can serve as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-benzyl-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-benzyl-N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- 4-benzyl-N-(5-((3-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- 4-benzyl-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Uniqueness
4-benzyl-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of the fluorobenzylthio group, which can impart distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its biological activity, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
4-benzyl-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3OS2/c24-20-8-4-7-18(14-20)15-29-23-27-26-22(30-23)25-21(28)19-11-9-17(10-12-19)13-16-5-2-1-3-6-16/h1-12,14H,13,15H2,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPAMEFLJBATOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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